molecular formula C9H5BrO3 B1657021 7-bromo-1H-isochromene-1,3(4H)-dione CAS No. 552333-33-2

7-bromo-1H-isochromene-1,3(4H)-dione

Cat. No. B1657021
Key on ui cas rn: 552333-33-2
M. Wt: 241.04 g/mol
InChI Key: WANGWCBXVJULNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09050586B2

Procedure details

A oven-dried 10 mL round-bottomed flask containing a stirring bar was charged with 5-bromo-2-(carboxymethyl)benzoic acid (500 mg, 1.93 mmol). Freshly distilled acetyl chloride (5.0 ml) was added, the flask was fitted with a condenser and the reaction mixture was refluxed under an argon atmosphere for 16 h. The reaction was then cooled to room temperature and the excess acetyl chloride was removed in vacuo. The solid obtained was triturated with Et2O (5.0 mL), filtered and dried to give 7-bromoisochroman-1,3-dione as an off white solid (404.7 mg, 87%). Spectral data for this compound were consistent with those in the literature. M.p. 176-178° C. (lit.7 M.p. 171-173° C.); 1H NMR (400 MHz, DMSO-d6): δ=8.13 (s, 1H), 7.94 (d, J=8.2 Hz, 1H), 7.41 (d, J=8.2 Hz, 1H), 4.23 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:11][C:12]([OH:14])=[O:13])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C>>[Br:1][C:2]1[CH:10]=[C:6]2[C:5]([CH2:11][C:12](=[O:13])[O:14][C:7]2=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)CC(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A oven-dried 10 mL round-bottomed flask containing a stirring bar
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under an argon atmosphere for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the excess acetyl chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated with Et2O (5.0 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CC(OC(C2=C1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 404.7 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.